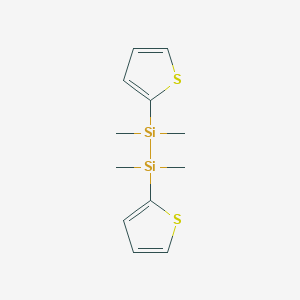

1,1,2,2-Tétraméthyl-1,2-bis(thiophène-2-yl)disilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

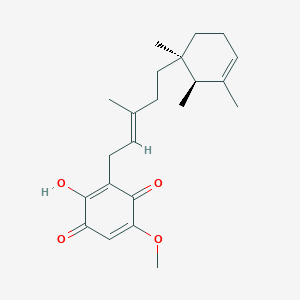

“1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is a compound with the molecular formula C12H18S2Si2 . It is used in the field of organic semiconductors .

Synthesis Analysis

The synthesis of this compound involves metal-catalyzed diiodosilylation of aryl iodides . The lithium reagent derived from this disilane can be used to install a C-Si bond, which can be easily cleaved by Tamao-Fleming oxidation .Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is characterized by two thiophene rings attached to a disilane moiety .Chemical Reactions Analysis

The compound is involved in reactions that affect its photophysical properties. The substituent adjacent to the disilane moiety affects the conformations and emission efficiencies of compounds in solution and in the solid state .Physical And Chemical Properties Analysis

The compound is a low melting solid . Its molecular weight is 282.58 .Applications De Recherche Scientifique

- Photovoltaïque: Les chercheurs explorent son potentiel en tant que composant de base pour les cellules solaires organiques en raison de ses propriétés de donneur d'électrons et de son transport de charge efficace .

- Réactions de couplage croisé: Les scientifiques l'utilisent comme ligand dans les réactions de couplage croisé de Suzuki-Miyaura, facilitant la synthèse de molécules organiques complexes .

- Inhibiteurs enzymatiques: Les scientifiques étudient son potentiel en tant qu'inhibiteur du CYP11B1, une enzyme clé impliquée dans la biosynthèse du cortisol .

Électronique organique et optoélectronique

Catalyse

Pharmaceutiques et découverte de médicaments

Matériaux pour applications de détection

Mécanisme D'action

1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has been found to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property allows it to form strong bonds with other molecules, which is essential for its use as a reagent in organic synthesis. In addition, it has been found to act as a Lewis base, meaning that it can donate electron pairs to other molecules. This property allows it to form strong bonds with other molecules, which is essential for its use as a catalyst in the preparation of polymers.

Biochemical and Physiological Effects

1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has been found to have several biochemical and physiological effects. For instance, it has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, it has been found to have antibacterial and antifungal properties, which could be beneficial in the treatment of infectious diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a cross-linker in the preparation of polymeric materials. In addition, it has been found to have several biochemical and physiological effects, which could be beneficial in the treatment of various diseases.

However, there are some limitations to using 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in lab experiments. For instance, it is a highly reactive compound and can react with other compounds in the presence of light or heat. In addition, it is a highly volatile compound, which can make it difficult to work with in some applications.

Orientations Futures

There are many potential future directions for the use of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane in scientific research. For example, it could be used to create novel nanomaterials with unique properties. In addition, it could be used to create polymeric materials with improved properties, such as increased strength and flexibility. Furthermore, it could be used to develop new drugs and treatments for various diseases. Finally, it could be used to create new catalysts for organic synthesis.

Méthodes De Synthèse

1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is synthesized through a two-step process. In the first step, the thiophene rings are synthesized by reacting thiophene-2-carboxylic acid with an appropriate base. The second step involves the reaction of the thiophene rings with dimethylsulfoxide (DMSO) in the presence of a catalyst. This reaction produces 1,1,2,2-tetramethyl-1,2-bis(thiophen-2-yl)disilane.

Safety and Hazards

Propriétés

IUPAC Name |

[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYSQQKHYAVZEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559618 |

Source

|

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124733-24-0 |

Source

|

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)